molecular formula C16H23N5O2S B5575063 N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide

N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide

Cat. No.: B5575063
M. Wt: 349.5 g/mol
InChI Key: LYSNTZRLSPTFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.15724617 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

A general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives highlights the versatility of these compounds in generating a wide array of fused heterocyclic structures. This synthesis showcases the potential for creating diverse molecular scaffolds, which could be further explored for various biological activities (Dzedulionytė et al., 2022).

Tricyclic Heteroaromatic Systems as Potential Antitumor Agents

The synthesis of tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones and its derivatives suggests their potential as antitumor agents. This indicates a significant interest in exploring these compounds for therapeutic applications, highlighting the importance of structural modifications in enhancing biological activity (Palazzino et al., 1989).

Novel Scaffolds for Drug Discovery

The creation of tricyclic scaffolds that incorporate a fusion of a substituted pyranose ring with seven-membered rings suggests a novel approach to drug discovery. These scaffolds could potentially serve as a basis for developing new therapeutic agents with unique biological properties (Abrous et al., 2001).

Synthesis of 1,3-Diketone and its Reaction with Different N-Nucleophiles

The synthesis of novel heterocyclic compounds such as diazepines and benzodiazepines from 1,3-diketones demonstrates the chemical versatility of these compounds. Their biological activity, particularly as anticancer, anti-asthmatic, and anti-inflammatory agents, further underscores the therapeutic potential of these derivatives (Unny et al., 2001).

Activating Groups for Ring Expansion

Research on the reaction between coumarin derivatives and diazoethane, leading to ring expansion and the formation of pyrazoline derivatives, provides insights into the synthetic versatility of these compounds. Such reactions could be pivotal in the development of novel compounds with enhanced biological activities (Dean & Park, 1976).

Properties

IUPAC Name

2-[[[benzyl(methyl)sulfamoyl]amino]methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-20(13-14-6-3-2-4-7-14)24(22,23)18-11-15-10-16-12-17-8-5-9-21(16)19-15/h2-4,6-7,10,17-18H,5,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSNTZRLSPTFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)NCC2=NN3CCCNCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.